Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene

Description

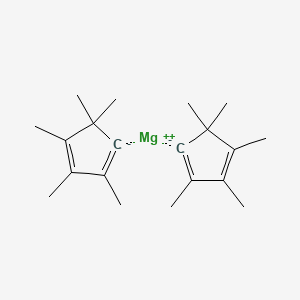

Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene (CAS 74507-64-5), also known as decamethylmagnesocene, is a bis(cyclopentadienyl) magnesium complex with five methyl substituents on each cyclopentadienyl (Cp) ligand. Its synthesis typically involves reacting 1,2,3,4,5-pentamethylcyclopentadiene with isopropylmagnesium chloride, a Grignard reagent, to form a stable mononuclear magnesium complex . The compound’s structure, confirmed by X-ray diffraction, features a three-coordinate magnesium center bound to two pentamethylcyclopentadienyl ligands . This sterically hindered ligand environment distinguishes it from simpler metallocenes and influences its reactivity and stability.

Properties

Molecular Formula |

C20H30Mg |

|---|---|

Molecular Weight |

294.8 g/mol |

IUPAC Name |

magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Mg/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

AKJCOGZAZPRKNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of pentamethylcyclopentadiene with a magnesium source. One common method is the reaction of pentamethylcyclopentadiene with magnesium chloride in the presence of a base, such as sodium hydride, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form magnesium oxide and other by-products.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: It can undergo substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields magnesium oxide, while substitution reactions can produce a variety of organometallic compounds depending on the ligands introduced .

Scientific Research Applications

Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves its ability to coordinate with other molecules through its magnesium center. This coordination allows it to act as a catalyst in various chemical reactions, facilitating the formation or breaking of chemical bonds. The pentamethylcyclopentadienyl ligands provide stability and enhance the reactivity of the magnesium center .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Key Observations :

- Coordination Number : Magnesium adopts a lower coordination number (3) compared to transition metals like Zr or Ti (4–6), reflecting its smaller ionic radius and lower electron density.

- Ligand Effects : The pentamethylcyclopentadienyl (Cp*) ligand provides steric bulk and electron-donating properties, stabilizing low-coordinate geometries in Mg complexes but enhancing catalytic activity in transition metals .

Key Observations :

- Grignard vs. Salt Metathesis: Magnesium complexes are synthesized via organomagnesium reagents (Grignard), while transition metal Cp* complexes often use alkali metal Cp* salts (e.g., Cp*Na) .

- Reactivity : Mg complexes require milder conditions due to the metal’s lower electronegativity, whereas Ti/Zr reactions involve high-temperature or anhydrous protocols .

Reactivity and Stability

- Magnesium Complex : Exhibits unique cyclization behavior (e.g., intramolecular 5-exo-trig cyclization to form cyclopentylmethyl derivatives) but is unreactive toward internal alkenes or alkynes without strain .

- Zirconium Complex : Reacts readily with alkenes and alkynes due to Zr’s higher Lewis acidity, enabling catalytic applications in polymerization .

- Calcium Analogues : Calcium hydride derivatives undergo similar cyclization but form isolable cyclopentylmethyl species more readily, highlighting the impact of metal size on reaction kinetics .

Q & A

Q. Q1. What are the established synthetic routes for Magnesium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves transmetallation or hydride transfer reactions. For example, analogous magnesium cyclopentadienyl derivatives are synthesized via reactions of alkenes/alkynes with magnesium hydrides under controlled temperatures (80–100°C) in non-polar solvents like hexane . Key factors include:

- Temperature : Higher temperatures (e.g., 80°C) favor cyclization via 5-exo-trig pathways, as seen in magnesium cyclopentylmethyl derivative synthesis .

- Solvent : Hexane minimizes side reactions by stabilizing intermediates .

- Stoichiometry : Excess alkene prevents dimerization, a common side reaction in organomagnesium chemistry .

Q. Q2. How can spectroscopic methods resolve structural ambiguities in magnesium cyclopentadienyl complexes?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Diffraction (XRD) : Critical for confirming mononuclear vs. dinuclear structures, as seen in magnesium norbornyl derivatives .

- IR Spectroscopy : Detects Mg–H stretches (~1600 cm) and C=C vibrations (~1650 cm) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictory reactivity trends in intramolecular cyclization of unsaturated magnesium reagents?

Methodological Answer: Contradictions arise from competing ring-closure pathways:

Q. Q4. How can AI-driven reaction path search methods optimize synthetic routes for structurally similar cyclopentadienyl derivatives?

Methodological Answer:

- Retrosynthetic Analysis : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT) with experimental databases (Reaxys, Pistachio) to propose feasible routes .

- Virtual Screening : Simulates substituent effects (e.g., methyl vs. methoxymethyl groups) on reaction thermodynamics .

- Case Study : For 5-methylcyclopenta-1,3-diene derivatives, AI predicted Li-mediated transmetallation as optimal, validated by NMR .

Q. Q5. What strategies address challenges in isolating air-sensitive magnesium cyclopentadienyl complexes?

Methodological Answer:

- Glovebox Techniques : Perform synthesis and characterization under inert atmospheres (Ar/N) .

- Stabilizing Ligands : Bulky β-diketiminate (BDI) ligands reduce Mg center reactivity, enabling isolation .

- Cryogenic Crystallography : Single crystals grown at –30°C in hexane prevent decomposition .

Data Analysis & Experimental Design

Q. Q6. How should researchers design factorial experiments to study substituent effects on cyclopentadienyl ring stability?

Methodological Answer: Use a 2 factorial design with variables:

- Factors : Substituent position (C1 vs. C5), steric bulk (methyl vs. ethyl), electron-withdrawing groups (Cl, F).

- Response Variables : Thermal decomposition temperature, NMR shift deviations.

- Case Study : Comparing 5-methyl vs. 5-ethyl derivatives showed 20°C stability increase due to steric shielding .

Q. Q7. What protocols ensure reproducibility in organomagnesium reaction scalability for academic labs?

Methodological Answer:

- Standardized Conditions : Document solvent drying (MgSO), substrate purity (GC/MS), and inert gas flow rates .

- In Situ Monitoring : Use ReactIR to track intermediate formation in real-time .

- Collaborative Validation : Cross-lab replication (e.g., ICReDD’s open-data framework) resolves equipment-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.